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Potassium Diphenylphosphanide

Cat. No.: B108292
CAS No.: 15475-27-1
M. Wt: 224.28 g/mol
InChI Key: FCLYZQXPJKJTDR-UHFFFAOYSA-N
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Description

Significance of Phosphanide (B1200255) Reagents in Advanced Synthetic Chemistry

Phosphanide reagents, including potassium diphenylphosphanide, are of paramount importance in advanced synthetic chemistry due to their high reactivity and versatility. These reagents are powerful nucleophiles and strong bases, which allows them to participate in a wide array of chemical transformations. Their utility is particularly evident in the synthesis of phosphine (B1218219) ligands, which are crucial components in homogeneous catalysis. csic.esnih.gov The tailored synthesis of phosphines with specific steric and electronic properties is essential for controlling the activity and selectivity of metal catalysts in various organic reactions, such as cross-coupling reactions, hydrogenations, and hydroformylations. researchgate.net

The nucleophilic nature of phosphanide reagents enables their use in substitution reactions with a variety of electrophiles, including alkyl halides, aryl halides, and epoxides, leading to the formation of new P-C bonds. researchgate.netresearchgate.net This capability is fundamental for the construction of complex organophosphorus molecules from simpler precursors. Furthermore, phosphanide reagents are employed in the synthesis of a diverse range of phosphorus-containing compounds, such as phosphinidenes, which are valuable building blocks for organophosphorus substrates and ligands for transition-metal complexes. nih.gov The ability to introduce phosphorus moieties into organic frameworks with high efficiency and selectivity makes phosphanide reagents indispensable tools for the development of new materials, pharmaceuticals, and agrochemicals. nih.gov

Historical Evolution of Alkali Metal Diphenylphosphanide Research

The study of alkali metal phosphanides dates back to the early 20th century, with initial investigations focusing on their fundamental properties and reactivity. The development of methods for their synthesis, typically involving the deprotonation of diphenylphosphine (B32561) with a strong base or the reductive cleavage of a P-C bond in triphenylphosphine (B44618) with an alkali metal, was a critical step in making these reagents accessible for broader use. researchgate.net Early research laid the groundwork for understanding the nature of the alkali metal-phosphorus bond and the influence of the counterion (e.g., lithium, sodium, or potassium) on the reagent's reactivity and aggregation state in solution. researchgate.netnih.gov

This compound, in particular, has been recognized for its enhanced reactivity in certain applications compared to its lithium and sodium counterparts. acs.org This is often attributed to the larger ionic radius and lower Lewis acidity of the potassium cation, which can influence the solubility and nucleophilicity of the phosphanide anion. nih.gov Throughout the mid to late 20th century, the application of alkali metal diphenylphosphanides in organic synthesis expanded significantly. Researchers demonstrated their utility in the synthesis of a wide range of functionalized phosphines, including those with chiral backbones for asymmetric catalysis. researchgate.netcore.ac.uk The development of spectroscopic techniques, such as ³¹P NMR spectroscopy, played a crucial role in characterizing the products of these reactions and in studying the solution behavior of the phosphanide reagents themselves.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant and multifaceted, with ongoing efforts to explore new synthetic applications and to gain a deeper understanding of its chemical behavior. A significant area of contemporary research involves the use of this compound in the synthesis of novel ligands for catalysis. nih.govmdpi.com This includes the preparation of polydentate phosphine ligands and ligands incorporating phosphorus-heteroatom bonds, which can impart unique properties to metal complexes. nih.govtandfonline.com

Furthermore, there is growing interest in the application of this compound in materials science. The incorporation of phosphorus atoms into polymers and other materials can enhance their properties, such as flame retardancy, thermal stability, and coordination ability. The reactivity of this compound makes it a valuable tool for the synthesis of phosphorus-containing monomers and for the post-functionalization of polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10KP B108292 Potassium Diphenylphosphanide CAS No. 15475-27-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;diphenylphosphanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10P.K/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLYZQXPJKJTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10KP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453057
Record name KPPh2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15475-27-1
Record name KPPh2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium diphenylphosphide
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Synthetic Methodologies and Precursor Chemistry of Potassium Diphenylphosphanide

Deprotonation Routes to Potassium Diphenylphosphanide

The most common and direct method for generating this compound involves the deprotonation of diphenylphosphine (B32561) (Ph₂PH), which is a readily available secondary phosphine (B1218219). This method relies on the use of a strong potassium base capable of abstracting the acidic proton from the P-H bond.

The synthesis of this compound can be accomplished by reacting diphenylphosphine with various strong potassium bases. The choice of base can influence reaction conditions and purity of the final product. Common bases include potassium metal, potassium hydride (KH), and potassium organoamides like potassium bis(trimethylsilyl)amide (KHMDS). The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent oxidation. wikipedia.orgdb-thueringen.de

The general reaction is: Ph₂PH + Base → KPPh₂ + Conjugate Acid of Base

The reaction with potassium metal proceeds with the evolution of hydrogen gas. Potassium hydride is a particularly effective reagent, affording the phosphide (B1233454) and hydrogen gas as the only byproduct. acs.org

Table 1: Potassium Bases for Deprotonation of Diphenylphosphine

Potassium BaseFormulaByproductReference
Potassium MetalK½ H₂ wikipedia.org
Potassium HydrideKHH₂ acs.org
Potassium bis(trimethylsilyl)amideK[N(SiMe₃)₂]HN(SiMe₃)₂ db-thueringen.de

Due to its high reactivity and sensitivity to air and moisture, this compound is frequently generated in situ for immediate use in subsequent reactions. nih.govnsf.gov This strategy involves preparing the reagent in the reaction vessel and then adding the desired electrophile without isolating the phosphide salt. This approach is common in the synthesis of complex molecules, such as phosphine ligands for catalysis. nih.govrsc.org For instance, a solution of diphenylphosphine in THF can be treated with a potassium base, and once the deprotonation is complete, an alkyl halide or an aryl halide is added to the same pot to form a tertiary phosphine. researchgate.netresearchgate.net Commercially available solutions of this compound, typically around 0.5 M in THF, also provide a convenient way to introduce the reagent directly into a reaction mixture. nih.govsigmaaldrich.com

Alkali Metal Reduction Pathways for Diphenylphosphanide Synthesis

An alternative to deprotonation is the reductive cleavage of phosphorus-chlorine, phosphorus-carbon, or phosphorus-phosphorus bonds using potassium metal. These methods are particularly useful when starting from precursors other than diphenylphosphine.

This compound can be synthesized by the reduction of chlorodiphenylphosphine (B86185) (Ph₂PCl) with two equivalents of potassium metal. wikipedia.org This reaction is efficient and yields the desired phosphide along with potassium chloride (KCl) as a salt byproduct, which can often be easily separated. wikipedia.orgresearchgate.net

The reaction is as follows: Ph₂PCl + 2 K → KPPh₂ + KCl wikipedia.org

Reductive cleavage of the P-C bond in triphenylphosphine (B44618) (PPh₃) or the P-P bond in tetraphenyldiphosphine (P₂Ph₄) with potassium metal also affords this compound. wikipedia.org The reaction with triphenylphosphine requires two equivalents of potassium and produces potassium phenyl (KPh) as a byproduct. wikipedia.orgwikipedia.org The reduction of tetraphenyldiphosphine is a clean reaction that yields two equivalents of the target phosphide. wikipedia.org

Table 2: Reductive Syntheses of this compound

PrecursorReaction with Potassium (K)ByproductReference
ChlorodiphenylphosphinePh₂PCl + 2 K → KPPh₂ + KClPotassium Chloride (KCl) wikipedia.org
TriphenylphosphinePh₃P + 2 K → KPPh₂ + KPhPotassium Phenyl (KPh) wikipedia.orgrsc.org
TetraphenyldiphosphinePh₄P₂ + 2 K → 2 KPPh₂None wikipedia.org

Preparation of Related Potassium Phosphanide (B1200255) and Oxygen/Sulfur/Selenium Analogues

The synthetic principles used to generate this compound can be extended to create related inorganic phosphides and chalcogen analogues.

The simplest related potassium phosphide is the inorganic salt, potassium phosphide (K₃P), which can be synthesized directly by the reaction of elemental potassium with red phosphorus under heating. youtube.com

The oxygen, sulfur, and selenium analogues of this compound are potassium diphenylphosphinite [K(OPPh₂)], potassium diphenylthiophosphinite [K(SPPh₂)], and potassium diphenylselenophosphinite [K(SePPh₂)], respectively. These are typically prepared by the deprotonation of the corresponding secondary phosphine oxide (Ph₂P(O)H), sulfide (B99878) (Ph₂P(S)H), or selenide (B1212193) (Ph₂P(Se)H). db-thueringen.deacs.orgresearchgate.net The deprotonation is commonly achieved using potassium hydride in an ethereal solvent. acs.org These resulting potassium salts are valuable reagents and catalysts in their own right. acs.org

Table 3: Synthesis of this compound Analogues

PrecursorReagentProductAnalogue TypeReference
Diphenylphosphine OxidePotassium Hydride (KH)Potassium DiphenylphosphiniteOxygen db-thueringen.de
Diphenylphosphine SulfidePotassium Hydride (KH)Potassium DiphenylthiophosphiniteSulfur acs.org
Diphenylphosphine SelenidePotassium Hydride (KH)Potassium DiphenylselenophosphiniteSelenium researchgate.net

Synthesis of Potassium Diarylphosphinites from Secondary Phosphane Oxides

The synthesis of potassium diarylphosphinites can be achieved through the deprotonation of secondary phosphane oxides. A common method involves the reaction of a diarylphosphane oxide, such as dimesitylphosphane oxide, with a strong potassium base like potassium hydride in an ethereal solvent like tetrahydrofuran (THF) or tetrahydropyran (B127337) (THP). acs.org This reaction yields the corresponding potassium diarylphosphinite. acs.org

For instance, the deprotonation of dimesitylphosphane oxide with potassium hydride leads to the formation of a tetrameric potassium dimesitylphosphinite, which exists as a heterocubane cage structure in the solid state. acs.org These potassium phosphinites are soluble in various organic solvents, including diethyl ether, THF, toluene, and hexane. acs.org However, it is important to note that these solutions can slowly degrade to form potassium diarylphosphide (KPAr₂) and potassium diaryldiphosphinite (KE₂PAr₂). acs.org

Table 1: Synthesis of Potassium Diarylphosphinites

Precursor Reagent Solvent Product
Dimesitylphosphane Oxide Potassium Hydride Tetrahydrofuran (THF) [(thf)₃{K(OPMes₂)}₄]

Routes to Potassium Thiophosphinites and Selenophosphinites

Similar to the synthesis of potassium diarylphosphinites, potassium thiophosphinites can be prepared by the deprotonation of the corresponding diarylphosphine sulfide. The reaction of diphenylphosphane sulfide with potassium hydride in an ethereal solvent such as tetrahydropyran (THP) yields potassium diphenylthiophosphinite, which has been characterized as a polymeric strand-like structure in the crystalline state. acs.org

These potassium thiophosphinites also exhibit a tendency to disproportionate in ethereal solutions over extended periods, yielding potassium diphenylphosphide (KPPh₂) and potassium diphenyldithiophosphinate (K₂S₂PPh₂). acs.org Therefore, for catalytic applications, freshly prepared solutions are typically used. acs.org While the synthesis of selenophosphinites is less commonly described, the principles would likely follow a similar deprotonation strategy starting from a diarylphosphine selenide.

Verification of Synthetic Products in Academic Research

The unambiguous identification and structural elucidation of this compound and its derivatives are paramount in academic research. Advanced spectroscopic and crystallographic techniques are routinely employed for this purpose.

Application of Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an indispensable tool for characterizing organophosphorus compounds. In the context of this compound and its reaction products, ³¹P NMR provides valuable information about the chemical environment of the phosphorus atom.

For example, in the reaction of a bromo-alkane with this compound, the formation of the desired product featuring a terminal phosphine unit was evidenced by a characteristic singlet in the ³¹P{¹H} NMR spectrum at δ = -17.9 ppm. rsc.org The observation of specific spin systems, such as an AMM'XX' spin system in the same study, can provide further detailed structural information about the resulting complex. rsc.org The disproportionation of potassium diarylphosphinites and thiophosphinites in solution can also be monitored by ³¹P NMR, with the appearance of signals corresponding to the phosphide and the respective phosphonate (B1237965) or thiophosphonate species. acs.org

Single Crystal X-ray Diffraction for Structural Confirmation

In the study of potassium-based phosphinites, single crystal X-ray diffraction revealed the formation of a tetrameric heterocubane cage structure for potassium dimesitylphosphinite, [(thp)K(OPMes₂)]₄. acs.org This detailed structural analysis confirmed the aggregation state of the compound in the solid state. Similarly, the structure of a complex aluminum phosphanide/phosphinidene intermediate, K[Al₄(PPh₂)₇PPh], formed from the reaction of an aluminum chloride species with this compound, was elucidated using this technique. jh.edu The analysis revealed a complex polymeric chain structure held together by potassium-phosphorus coordinate bonds and cation-π interactions. jh.edu

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Chlorodiphenylphosphine
Triphenylphosphine
Tetraphenyldiphosphine
Diphenylphosphine
Potassium tert-butoxide
Potassium Hydride
Dimesitylphosphane Oxide
Tetrahydrofuran
Tetrahydropyran
Diethyl ether
Toluene
Hexane
Potassium Dimesitylphosphinite
Potassium Diarylphosphide
Potassium Diaryldiphosphinite
Diphenylphosphane Sulfide
Potassium Diphenylthiophosphinite
Potassium Diphenyldithiophosphinate

Reactivity Profiles and Mechanistic Investigations of Potassium Diphenylphosphanide

Nucleophilic Reactivity of the Diphenylphosphanide Anion

The lone pair of electrons on the phosphorus atom in the diphenylphosphanide anion imparts significant nucleophilic character, making it a valuable reagent in organic synthesis for the construction of phosphine-containing molecules.

Nucleophilic Aromatic Substitution Reactions

The diphenylphosphanide anion readily participates in nucleophilic aromatic substitution (SNA_r) reactions, particularly with electron-deficient aromatic rings. This process typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. uomustansiriyah.edu.iqlibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the anionic intermediate and facilitating the reaction. uomustansiriyah.edu.iqlibretexts.org

A notable application of potassium diphenylphosphanide is its reaction with ortho-substituted aryl fluorides. This reaction provides a direct route to ortho-substituted aryldiphenylphosphines, which are important ligands and precursors in catalysis. researchgate.net The reaction proceeds in high yields, demonstrating the efficiency of the diphenylphosphanide anion as a nucleophile in displacing fluoride (B91410) from an activated aromatic ring. researchgate.net Aryl fluorides are particularly effective substrates in these reactions, a counterintuitive finding given that fluoride is typically a poor leaving group in S_N1 and S_N2 reactions. allen.in However, in the context of S_NAr, the high electronegativity of fluorine stabilizes the intermediate carbanion through a strong inductive effect, thereby accelerating the rate-determining addition step. uomustansiriyah.edu.iq This leads to a reactivity order of F > Cl > Br > I for the leaving group. uomustansiriyah.edu.iq

A study has shown that the reaction of o-substituted aryl fluorides with potassium diphenylphosphide can yield the corresponding o-substituted aryl phosphines in the range of 72-96%. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution of Ortho-Substituted Aryl Fluorides with this compound

Ortho-SubstituentAryl Fluoride SubstrateProductYield (%)
-OCH₃2-Fluoroanisole2-MethoxyphenyldiphenylphosphineData not available
-N(CH₃)₂2-Fluoro-N,N-dimethylaniline2-(Dimethylamino)phenyldiphenylphosphineData not available
-CF₃2-Fluorobenzotrifluoride2-(Trifluoromethyl)phenyldiphenylphosphineData not available

While specific yield data for these exact reactions were not found in the provided search results, the general high yields (72-96%) reported for this class of reactions suggest their synthetic utility. researchgate.net

The nucleophilic prowess of this compound extends to a variety of other functionalized aromatic electrophiles beyond just fluorides. The key requirement for a successful reaction is the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. uomustansiriyah.edu.iqlibretexts.org Such groups include nitro (-NO₂), cyano (-CN), and carbonyl groups, which can stabilize the negative charge of the Meisenheimer complex through resonance. uomustansiriyah.edu.iq

For instance, p-chloronitrobenzene reacts with nucleophiles like methoxide, and it is expected that this compound would behave similarly, displacing the chloride to form the corresponding phosphine (B1218219). allen.in The reaction rate is significantly enhanced when the electron-withdrawing group is positioned ortho or para to the leaving group, as a meta-substituent does not provide resonance stabilization for the intermediate. libretexts.org While the search results did not provide specific examples of this compound reacting with a wide array of functionalized aromatic electrophiles, the principles of S_NAr reactions strongly support its capability to react with appropriately activated systems.

Alkylating and Arylating Reactions for C-P Bond Formation

The formation of carbon-phosphorus bonds is a cornerstone of organophosphorus chemistry, and the diphenylphosphanide anion is a key player in this field. It readily reacts with carbon electrophiles in both alkylating and arylating reactions.

The reaction of this compound with halocarbons and benzyl (B1604629) halides represents a classic and straightforward method for the synthesis of alkyldiphenylphosphines and benzyldiphenylphosphine (B1330785), respectively. This transformation typically follows an S_N2 mechanism, where the phosphanide (B1200255) anion acts as a nucleophile and displaces a halide ion from the carbon center.

The synthesis of benzyldiphenylphosphine can be achieved by treating diphenylphosphine (B32561) with a base like n-butyllithium to form the lithium diphenylphosphide, which is then reacted with benzyl chloride. beilstein-journals.org While the provided information specifies the lithium salt, the reactivity of the potassium salt is analogous. The reaction is not limited to benzyl halides; various alkyl bromides and some alkyl chlorides can also react to produce the corresponding phosphines in good yields. researchgate.net

Electrochemical methods offer a green and efficient alternative for the formation of C-P bonds. beilstein-journals.org One such approach involves a two-step procedure where magnesium chloride diphenylphosphanide is first prepared electrochemically. This intermediate then undergoes coupling with either alkyl halides or aryl fluorides to produce alkyldiphenylphosphines and aryldiphenylphosphines in good yields. researchgate.net

Recent advances in electrochemical synthesis have highlighted various strategies for C-P bond formation. beilstein-journals.orgnih.govd-nb.info These methods often utilize electricity to drive oxidation and reduction processes, avoiding the need for harsh chemical oxidants or reductants. beilstein-journals.org While many of these advanced methods focus on the coupling of phosphonates or phosphine oxides beilstein-journals.orgnih.govd-nb.info, the underlying principle of generating a nucleophilic phosphorus species that can react with a carbon electrophile is relevant. For example, electrochemical methods have been developed for the C-P coupling of alkenes and heteroarenes. beilstein-journals.orgnih.govd-nb.info Although direct electrochemical coupling using this compound was not explicitly detailed in the search results, the successful application of the electrochemically generated magnesium chloride diphenylphosphanide demonstrates the viability of electrochemical strategies in this area of C-P bond formation. researchgate.net

Addition Reactions to Unsaturated Substrates

This compound exhibits notable reactivity in addition reactions across various unsaturated substrates. These transformations are pivotal in the synthesis of a diverse array of organophosphorus compounds.

The potassium-mediated hydrophosphorylation of heterocumulenes, such as organic isocyanates, thioisocyanates, and carbodiimides, has been demonstrated as a viable synthetic route. acs.orgnih.gov The reaction involves the addition of a P-H bond from a phosphane oxide or sulfide (B99878) across the C=N or C=O double bond of the heterocumulene. acs.org

Research has shown that potassium derivatives can be more reactive than their lighter alkali metal counterparts in the catalytic addition of diphenylphosphane to N,N'-diisopropylcarbodiimide. acs.org The success of these reactions is often dependent on the steric bulk of the substituents on the heterocumulene. For instance, while diphenylphosphane oxide and sulfide readily add to N,N'-diisopropylcarbodiimide, the sterically more demanding dimesitylphosphane oxide does not undergo this addition under similar conditions. nih.gov The reaction of diphenylphosphane sulfide with dialkylcarbodiimides proceeds, albeit slowly, requiring extended reaction times for completion. acs.org

The catalytic cycle for the hydrophosphorylation of carbodiimides is thought to involve the insertion of the carbodiimide (B86325) into the metal-phosphorus bond, followed by protonolysis to regenerate the catalyst. royalsocietypublishing.org In the case of isocyanates, stoichiometric reactions have shown that phenylisocyanate can insert into the Sb-P bond of an antimony phosphanide complex, with subsequent reaction with a phosphine liberating the hydrophosphorylation product. d-nb.info

Table 1: Potassium-Mediated Hydrophosphorylation of Heterocumulenes acs.orgnih.gov

HeterocumulenePhosphane SourceProductObservations
IsopropylisocyanateDimesitylphosphane oxideMes₂P(O)-C(=O)-NHiPrCatalytic reaction proceeds with a half-life of approximately 4 hours. acs.org
N,N'-diisopropylcarbodiimideDiphenylphosphane oxidePh₂P(O)-C(=N-iPr)-NHiPrSmooth addition reaction observed. nih.gov
N,N'-diisopropylcarbodiimideDiphenylphosphane sulfidePh₂P(S)-C(=N-iPr)-NHiPrSmooth addition reaction observed. nih.gov
N,N'-diisopropylcarbodiimideDimesitylphosphane oxideNo reactionSteric hindrance prevents the addition. nih.gov

This table is based on data from the text and is for illustrative purposes.

The potassium-mediated hydrophosphorylation of acetylenes represents a significant pathway for the synthesis of vinylphosphane oxides and related structures. acs.org The reaction of dimesitylphosphane oxide with phenylacetylene, catalyzed by a potassium base, yields an E/Z mixture of the corresponding alkenylphosphane oxide. acs.org

Interestingly, the reaction of dimesitylphosphane oxide with trimethylsilyl (B98337) acetylene (B1199291) takes an unexpected course. Instead of the anticipated simple addition, a twofold addition occurs, accompanied by the substitution of the trimethylsilyl group with a hydrogen atom, leading to the formation of ethane-1,2-diyl-bis(dimesitylphosphane oxide). acs.org This complex transformation is favored by an excess of the silylated alkyne, ethereal solvents, and higher catalyst loadings. acs.org The use of solvents with higher donor strength, such as acetonitrile (B52724), can significantly accelerate the reaction by deaggregating the catalytically active species. acs.org The addition of a crown ether like 18-crown-6, which sequesters the potassium cation, also enhances the reaction rate, supporting the hypothesis that smaller aggregates exhibit higher catalytic activity. acs.orgroyalsocietypublishing.org

Furthermore, the concept has been extended to the use of in situ generated acetylene from calcium acetylide for the synthesis of bulky ethane-1,2-diyl-bis(diarylphosphane oxides). acs.org The proposed mechanism for the double addition involves the initial deprotonation of the secondary phosphane oxide to generate a potassium phosphinite species, which then attacks the alkyne twice. acs.orgd-nb.info

Table 2: Potassium-Mediated Hydrophosphorylation of Acetylenes acs.org

AlkynePhosphane OxideProductKey Conditions/Observations
PhenylacetyleneDimesitylphosphane oxide(E/Z)-alkenyl-dimesitylphosphane oxideBulky mesityl group prevents a second addition. acs.org
Trimethylsilyl acetyleneDimesitylphosphane oxideEthane-1,2-diyl-bis(dimesitylphosphane oxide)TMS group is replaced by hydrogen; excess alkyne and polar solvents are beneficial. acs.org
In situ generated acetylene (from CaC₂)Dimesitylphosphane oxideEthane-1,2-diyl-bis(dimesitylphosphane oxide)Provides a direct route to bulky bis(phosphane oxides). acs.org

This table is based on data from the text and is for illustrative purposes.

This compound as a Strong Base in Organic Transformations

This compound's utility extends beyond its role as a nucleophile; it also functions as a potent base in various organic reactions.

Base-Mediated Deprotonation Processes in Catalysis

The basicity of this compound and related species is fundamental to their catalytic activity. In many hydrofunctionalization reactions, the initial step involves the deprotonation of a substrate by the potassium base. numberanalytics.com For instance, in the hydrophosphorylation of alkynes, the secondary phosphane oxide is first deprotonated by a potassium base, such as potassium hexamethyldisilazide (KHMDS), to form the catalytically active potassium phosphinite species. acs.orgd-nb.info This deprotonation is a crucial activation step that initiates the catalytic cycle. The strength of the base can influence the reaction's efficiency, and strong bases are often required for reactions involving less acidic substrates. numberanalytics.com

Mechanistic Roles in Hydrophosphorylation Reactions

In the context of hydrophosphorylation, this compound plays a dual mechanistic role. nih.govacs.org It acts as the precursor to the catalytically active species and as a strong base to facilitate the reaction. The proposed mechanism for the potassium-mediated hydrophosphorylation of alkynes involves the initial deprotonation of the diarylphosphane oxide by a potassium base to form a potassium diarylphosphinite. acs.orgd-nb.info This phosphinite then adds across the carbon-carbon triple bond of the alkyne. d-nb.info The resulting intermediate is subsequently protonated by another molecule of the diarylphosphane oxide, regenerating the potassium diarylphosphinite catalyst and yielding the final product. d-nb.info

Redox Behavior and Electron Transfer Characteristics

While primarily known for its nucleophilic and basic properties, this compound can also participate in electron transfer processes. The diphenylphosphanide anion has been shown to act as a single electron donor (SED) in certain reactions. nih.gov For example, in reactions with aryl iodides, the diphenylphosphanide anion can transfer an electron to the aryl iodide, initiating a radical coupling reaction. nih.gov This electron transfer generates a phenyl radical and a diphenylphosphinyl radical, which can then undergo further reactions to form the final product. nih.gov

Cyclic voltammetry studies have been employed to investigate the oxidation potentials of heteroatom-centered anions, including diphenylphosphanide, providing quantitative data on their electron-donating ability. nih.gov The ability of this compound to engage in single electron transfer (SET) processes expands its synthetic utility beyond traditional ionic reactions, enabling the formation of carbon-phosphorus bonds through radical pathways. nih.gov This redox activity is particularly relevant in transition metal-free coupling reactions. nih.gov

Reductive Applications in Specific Reaction Systems

This compound is a potent nucleophile and can also function as a reducing agent in specific contexts, particularly through single-electron transfer (SET) processes. Its utility in reductive cleavage reactions is well-documented, especially for carbon-phosphorus bonds in functionalized triphenylphosphines. researchgate.net The reaction of triphenylphosphine (B44618) with alkali metals like potassium can generate this compound, which can then participate in further reductions. rsc.org

In other applications, KPPh₂ is used to initiate reactions that result in the reduction of an organic substrate. Mechanistic studies, often performed with the closely related lithium diphenylphosphanide, suggest that these anions can act as "super-electron-donors". nih.gov In these proposed mechanisms, the diphenylphosphanide anion transfers an electron to a substrate, generating a radical anion and a diphenylphosphinyl radical (•PPh₂). nih.gov

For example, in the synthesis of benzofuran (B130515) derivatives from 2-iodophenyl allenyl ethers, the diphenylphosphanide anion is proposed to transfer an electron to the aryl iodide. nih.gov This single-electron transfer initiates a cascade of radical reactions, including the elimination of the iodide anion and subsequent cyclization and coupling, ultimately forming the benzofuran product. nih.gov While the primary role of the phosphanide is to initiate the radical cascade via reduction of the substrate, the phosphorus center itself is ultimately incorporated into the product and oxidized in a subsequent step. nih.gov

Another area of application is in the reductive cleavage of specific functional groups. The choice of the alkali metal counterion (e.g., lithium vs. potassium) and the solvent can significantly influence the reaction pathway and the success of the cleavage. researchgate.net For instance, the reductive cleavage of certain functionalized triarylphosphines proceeds in high yield with sodium in ammonia (B1221849) but is less effective with lithium in THF, demonstrating the nuanced reactivity of these reagents. researchgate.net

Advanced Mechanistic Studies and Reaction Pathway Elucidation

Kinetic Investigations of this compound-Mediated Processes

Kinetic studies provide crucial information on reaction rates and the factors that influence them, offering insight into the reaction mechanism. Investigations into processes mediated by potassium-containing phosphide (B1233454) or phosphinite species have revealed dependencies on catalyst loading, solvent, and substrate structure.

In potassium-base-mediated hydrophosphorylation reactions, which proceed via a catalytically active potassium phosphinite, the reaction rate is highly dependent on the amount of the potassium base used. Increasing the catalyst loading from 5 mol% to 15 mol% and 30 mol% significantly accelerates the reaction, with conversions after one hour increasing from 10% to 42% and 55%, respectively. acs.org This suggests that the concentration of the active potassium species is a key factor in the rate-determining step.

The solvent also plays a critical role. In the hydrophosphorylation of trimethylsilyl acetylene, acetonitrile was found to be an excellent solvent, leading to nearly complete conversion (92%) in just one hour. acs.org This is attributed to the higher donor strength of acetonitrile, which can coordinate to the potassium ion more effectively, leading to the deaggregation of catalytically active species and thus enhancing reactivity. acs.org In contrast, reactions in nonpolar solvents are slower, presumably due to the formation of larger, less reactive aggregates. acs.org

The structure of the phosphorus reagent itself has a profound impact on reaction times. In the potassium-mediated addition of diarylphosphane oxides and sulfides to heterocumulenes, diphenylphosphane sulfides react much more smoothly and in significantly shorter times than dimesitylphosphane oxides. acs.org This highlights the influence of both electronic and steric effects on the kinetics of the reaction. For some substrates, a quantitative conversion can be achieved in as little as 30 minutes. acs.org

Table 1: Effect of Catalyst Loading on Product Yield in a Potassium-Mediated Hydrophosphorylation

Catalyst Loading (mol %)NMR Yield after 1h (%)Conversion after 21h
510Slow (24% conversion)
1542Full Conversion
3055Full Conversion

Data sourced from a study on potassium base-mediated hydrophosphorylation. acs.org

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique for tracing the path of atoms and bonds throughout a chemical reaction, providing definitive evidence for or against proposed mechanisms. nih.govencyclopedia.pub In the study of complex reaction pathways, such as those involving rearrangements or distinguishing between intermolecular and intramolecular processes, crossover experiments using isotopes are particularly valuable. encyclopedia.pub

While specific isotopic labeling studies focusing exclusively on this compound are not extensively detailed in the literature, the principles are widely applied in related organophosphorus and organometallic chemistry. encyclopedia.pub For example, in the study of enzyme mechanisms, kinetic isotope effects (KIEs) measured using hydrogen isotopes (protium, deuterium, and tritium) can reveal whether a C-H bond is broken in the rate-determining step of a reaction. nih.gov

In the context of phosphanide chemistry, labeling experiments could be designed to:

Distinguish Reaction Pathways: Use of ¹³C-labeled substrates could confirm whether a specific carbon atom is incorporated into the final product, tracing the connectivity changes during the reaction.

Probe Intermediates: Deuterium labeling of a solvent or substrate could indicate the source of protons in reactions that involve protonation steps.

Verify Bond Cleavage: In reductive cleavage reactions mediated by KPPh₂, labeling the leaving group or the phosphine itself could provide direct evidence of the bond-breaking events.

For instance, in the study of the aconitase enzyme, isotope scrambling experiments using tritium, deuterium, and ¹⁸O were crucial in elucidating the reaction mechanism. encyclopedia.pub Similar strategies could be applied to KPPh₂-mediated reactions to track the fate of the phenyl groups or to understand the mechanism of electron transfer.

Elucidation of Proposed Reaction Intermediates and Transition State Structures

Understanding the structure of transient species like reaction intermediates and high-energy transition states is fundamental to fully describing a reaction mechanism. solubilityofthings.comdalalinstitute.com These species are often too short-lived to be isolated but can be investigated through a combination of spectroscopic methods and computational chemistry. sumitomo-chem.co.jp

In reactions involving diphenylphosphanide anions, density functional theory (DFT) calculations have become an indispensable tool for exploring potential reaction pathways and characterizing the energetics of intermediates and transition states. nih.govsumitomo-chem.co.jp For the closely related lithium diphenylphosphanide, DFT calculations have been used to model its role as a single-electron donor. nih.gov These studies elucidated a mechanism involving the formation of a non-covalent ionic complex between the phosphanide and the substrate, followed by an electron transfer step. nih.gov The calculations compared a single-electron transfer (SET) pathway proceeding through a triplet state with an ion-pair transfer pathway via a singlet state, finding the SET pathway to be energetically more favorable. nih.gov

The key proposed species in this mechanism include:

Ionic Complex (A): A pre-reaction complex formed between the lithium diphenylphosphanide and the aryl iodide substrate. nih.gov

Transition State (TS2): The energy maximum for the single-electron transfer step. nih.gov

Radical Intermediates (I, II, III): Transient radical species formed immediately after the electron transfer and subsequent bond cleavages and rearrangements. nih.gov

These computational models provide detailed geometric and energetic information about species that cannot be observed directly. For example, the activation Gibbs free energy for the electron transfer was calculated to be 14.44 kcal/mol for the favored triplet pathway. nih.gov Such computational insights, while performed on a lithium analogue, provide a strong model for the likely intermediates and transition states involved in similar reactions with this compound, where SET mechanisms are plausible. The primary difference would lie in the nature of the cation-anion interaction and its influence on aggregation and reactivity.

Coordination Chemistry and Structural Elucidation of Potassium Diphenylphosphanide Complexes

Coordination Environments of the Potassium Cation

The coordination chemistry of the potassium cation in complexes of potassium diphenylphosphanide is characterized by a propensity for the formation of aggregated structures, both in the solid state and in solution. This behavior is significantly influenced by the nature of the solvent and the presence of aromatic ligands.

In the solid state, this compound and its derivatives often adopt polymeric structures. wikipedia.orgjh.edu For instance, the reaction of AlCl·(Et₂O)n with this compound in diethyl ether can yield a complex, K[Al₄(PPh₂)₇PPh]·HPPh₂·4 C₇H₈, which features polymeric chains of [Al₄(PPh₂)₇PPh]⁻ units in its crystal structure. jh.edu Similarly, a tetrahydropyran (B127337) (THP) adduct, [(thp)KSPPh₂]∞, exhibits a strand-like polymeric structure in the crystalline state. acs.org These polymeric arrangements are often sustained by bridging interactions involving the phosphanide (B1200255) ligands and coordination of the potassium cation to solvent molecules or other available donors.

In solution, particularly in non-polar or weakly coordinating solvents, this compound complexes tend to exist as aggregates. acs.org The extent of this aggregation is dependent on the solvent's donor strength. Solvents with stronger coordinating abilities can deaggregate these species, which can in turn affect their reactivity in catalytic processes. acs.org For example, in ethereal solvents, potassium phosphinites can form tetrameric aggregates. acs.org However, these aggregates can also undergo slow degradation, leading to the formation of other phosphorus-containing species. acs.org The aggregation of these potassium derivatives is a key factor that can influence their catalytic activity, as larger aggregates may hinder the accessibility of the catalytic centers. acs.org

Ethereal solvents such as tetrahydrofuran (B95107) (THF) and tetrahydropyran (THP) play a crucial role in the coordination sphere of the potassium cation in diphenylphosphanide complexes. acs.org These solvents coordinate to the potassium ion, stabilizing the complex and influencing its structure and reactivity. For instance, the reaction of dimesitylphosphane oxide and diphenylphosphane sulfide (B99878) with potassium hydride in THF or THP yields tetrameric and polymeric structures, respectively, with the ethereal solvent molecules directly coordinated to the potassium centers. acs.org The coordinating ability of the solvent can also impact the stability of the complexes in solution, with disproportionation reactions being observed in ethereal solutions over time. acs.org The choice of ethereal solvent can lead to different crystalline structures; for example, the use of THF can result in a tetranuclear heterocubane cage where one THF ligand is replaced by a π-interaction. acs.org

Interaction with Transition Metal Centers

This compound is a key reagent in the synthesis of transition metal phosphido complexes. wikipedia.orgnih.gov These complexes contain a phosphido ligand (R₂P⁻) bonded to a transition metal center. wikipedia.org A common synthetic route to these compounds is through salt metathesis reactions, where an alkali metal diorganophosphide, such as this compound, reacts with a transition metal halide. wikipedia.org This method allows for the controlled introduction of a diphenylphosphido group onto a metal center. nih.gov For example, reacting a bromine-functionalized complex with this compound can lead to the selective replacement of the bromine substituent with a terminal PPh₂ unit. nih.gov Transition metal phosphido complexes are of significant interest due to their versatile reactivity and their role in catalytic processes. wikipedia.orgresearchgate.net

Ligand Exchange and Substitution Reactions in Coordination Spheres

This compound (KPPh2) is a versatile reagent in coordination chemistry, primarily utilized for the introduction of the diphenylphosphanide (PPh2) ligand into the coordination sphere of a metal center. This is typically achieved through ligand exchange or substitution reactions, where a pre-existing ligand, often a halide or another labile group, is displaced by the diphenylphosphanide anion. libretexts.orgchemguide.co.uk

The general mechanism for these reactions involves the nucleophilic attack of the diphenylphosphanide anion on the metal complex. The success and rate of these reactions are influenced by several factors, including the nature of the metal, its oxidation state, the other ligands present in the complex, and the reaction conditions. For instance, the substitution of a halide ligand by a diphenylphosphanide ligand is a common and often straightforward process. libretexts.org

A notable example involves the reaction of a bromo-functionalized complex with this compound, leading to the substitution of the bromine atom and the formation of a new complex featuring a terminal phosphine (B1218219) unit. rsc.org The progress of such reactions can be monitored by techniques like ³¹P{¹H} NMR spectroscopy, which can clearly show the disappearance of the starting material's signal and the appearance of new signals corresponding to the product. rsc.org

The trans effect is a significant factor in ligand substitution reactions, particularly in square planar complexes. libretexts.org This effect describes the tendency of certain ligands to direct an incoming ligand to the position trans to themselves. While the diphenylphosphanide ligand itself is not a classic example of a strong trans-directing ligand, the principles of the trans effect still govern the stereochemistry of substitution reactions in relevant complexes. libretexts.org

This compound as a Precursor for Diphosphine Ligands

This compound is a crucial building block in the synthesis of diphosphine ligands, which are a vital class of chelating ligands in catalysis and coordination chemistry. wikipedia.org The most common synthetic route involves the reaction of KPPh2 with a dihaloalkane or a dihaloarene. wikipedia.org

In a typical synthesis, two equivalents of this compound react with a dihalide, such as Cl(CH₂)nCl, to produce a diphosphine of the general formula Ph₂P(CH₂)nPPh₂. wikipedia.org This reaction proceeds via a nucleophilic substitution mechanism where the diphenylphosphanide anion displaces the halide ions. wikipedia.org

This method is highly versatile and allows for the synthesis of a wide array of diphosphine ligands with varying linker lengths and electronic properties by simply changing the dihalide precursor. wikipedia.org For instance, reacting KPPh2 with 1,2-dichloroethane (B1671644) yields 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), a very common and useful diphosphine ligand.

The reactivity of this compound also extends to the synthesis of more complex and functionalized diphosphine ligands. For example, it can be reacted with functionalized aryl fluorides to produce aryl phosphines through nucleophilic aromatic substitution. researchgate.net These resulting phosphines can then be used as precursors for more elaborate ligand systems. researchgate.net

Comprehensive Structural Analysis of Coordination Complexes

Detailed Single Crystal X-ray Diffraction Studies

SCXRD studies have been instrumental in characterizing a variety of metal complexes incorporating the diphenylphosphanide ligand. For instance, the crystal structure of a complex formed from the reaction of a bromo-substituted precursor with this compound revealed the successful substitution and the coordination of the resulting terminal phosphine unit to the metal center. rsc.org In another example, the structure of a potassium guaninate hydrate (B1144303) complex was studied under high pressure using SCXRD. nih.gov

The data obtained from SCXRD allows for a detailed analysis of the metal's coordination environment. This includes determining the coordination number, which is the number of ligand atoms directly bonded to the metal, and the specific geometry adopted by the ligands around the metal center (e.g., tetrahedral, square planar, octahedral). allen.inlibretexts.orglibretexts.org

Table 1: Selected Bond Lengths and Angles from SCXRD Studies of Diphenylphosphanide Complexes

ComplexMetal-P Bond Length (Å)P-C Bond Lengths (Å)C-P-C Angle (°)Reference
Example Complex 12.25 - 2.351.82 - 1.85101 - 105 rsc.org
Example Complex 22.30 - 2.401.83 - 1.86100 - 104 researchgate.net

Note: The data in this table is illustrative and represents typical ranges observed in diphenylphosphanide complexes. Actual values will vary depending on the specific complex.

Spectroscopic Signatures of Coordinated Diphenylphosphanide (e.g., NMR, IR)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide valuable insights into the electronic and structural properties of coordinated diphenylphosphanide ligands. uii.ac.iduniversalclass.com

³¹P NMR Spectroscopy: ³¹P NMR is arguably the most informative spectroscopic tool for studying diphenylphosphanide complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment. researchgate.net Upon coordination to a metal center, the ³¹P NMR signal of the diphenylphosphanide ligand typically shifts significantly compared to the free phosphine. rsc.org For example, in the formation of a complex from a reaction with KPPh2, the appearance of a new singlet in the ³¹P{¹H} NMR spectrum at a characteristic chemical shift provides strong evidence for the formation of the desired product. rsc.org The coupling between different phosphorus nuclei in diphosphine complexes can also provide information about their connectivity and spatial relationship. researchgate.net

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide information about the phenyl groups of the diphenylphosphanide ligand. Changes in the chemical shifts of the aromatic protons and carbons upon coordination can indicate the extent of electron donation from the phosphorus atom to the metal center. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational modes of the diphenylphosphanide ligand. researchgate.netresearchgate.net The P-C stretching vibrations and the various vibrational modes of the phenyl rings can be observed in the IR spectrum. While these bands can sometimes be complex, they can serve as a fingerprint for the presence of the coordinated ligand. In some cases, changes in the vibrational frequencies upon coordination can provide indirect information about the strength of the metal-phosphorus bond. uni-muenchen.de

Table 2: Typical Spectroscopic Data for Coordinated Diphenylphosphanide

TechniqueObservableTypical Range/ObservationReference
³¹P NMRChemical Shift (δ)Varies widely depending on the metal and other ligands. rsc.orgresearchgate.net
¹H NMRPhenyl ProtonsMultiplets in the aromatic region (approx. 7.0-8.0 ppm). researchgate.net
IRP-C StretchingBands in the fingerprint region. researchgate.net

Note: The data in this table is generalized. Specific values are highly dependent on the individual complex.

Analysis of Metal Coordination Numbers and Geometries

The coordination number and geometry of a metal in a complex are fundamental aspects of its structure and reactivity. allen.inlibretexts.orglibretexts.org These features are primarily determined by the size and electronic properties of the metal ion and the ligands surrounding it. libretexts.org

In complexes containing the diphenylphosphanide ligand, the metal can exhibit a variety of coordination numbers, most commonly ranging from 2 to 6. allen.inlibretexts.orguomustansiriyah.edu.iq The diphenylphosphanide ligand itself is monodentate, meaning it typically forms one bond to the metal center through the phosphorus atom. libretexts.org

The coordination geometry describes the spatial arrangement of the ligands around the central metal ion. Common geometries include linear (coordination number 2), trigonal planar (coordination number 3), tetrahedral and square planar (coordination number 4), trigonal bipyramidal and square pyramidal (coordination number 5), and octahedral (coordination number 6). libretexts.orguomustansiriyah.edu.iq

The specific geometry adopted by a diphenylphosphanide complex is a result of a complex interplay of steric and electronic factors. The bulky phenyl groups of the diphenylphosphanide ligand can exert significant steric influence, favoring less crowded geometries. allen.in Electronically, the d-electron configuration of the metal ion plays a crucial role in determining the preferred geometry. libretexts.org For example, d⁸ metal ions like Ni(II), Pd(II), and Pt(II) often favor square planar geometries. allen.inlibretexts.org

Single crystal X-ray diffraction is the definitive method for determining the coordination number and geometry of these complexes. umass.edu Spectroscopic methods can also provide clues. For instance, the number and pattern of signals in the ³¹P NMR spectrum can sometimes suggest a particular geometry, especially for complexes with multiple phosphine ligands.

Table 3: Common Coordination Geometries for Metal Complexes

Coordination NumberGeometryExample Ion
2Linear[Ag(NH₃)₂]⁺ libretexts.org
3Trigonal Planar[Cu(CN)₃]²⁻ libretexts.org
4Tetrahedral[Zn(CN)₄]²⁻ libretexts.org
4Square Planar[PtCl₄]²⁻ allen.in
5Trigonal Bipyramidal[CuCl₅]³⁻
5Square Pyramidal[VO(acac)₂] libretexts.org
6Octahedral[Co(NH₃)₆]³⁺ allen.in

Catalytic Applications of Potassium Diphenylphosphanide and Derived Species

Hydrophosphorylation Catalysis

Hydrophosphorylation, the addition of a P-H bond across an unsaturated system, is a highly atom-economical method for forming carbon-phosphorus bonds. Potassium-based catalysts, derived from the deprotonation of phosphane oxides or sulfides, have proven to be effective in mediating these transformations.

Catalytic Activity in Addition Reactions to Heterocumulenes

Potassium diphenylphosphanide and its derivatives exhibit notable catalytic activity in the hydrophosphorylation of heterocumulenes, such as carbodiimides, isocyanates, and isothiocyanates. The catalytic process is typically initiated by the deprotonation of a diarylphosphane oxide or sulfide (B99878) with a potassium base like potassium hydride to form the active potassium (thio)phosphinite catalyst. core.ac.uknih.gov

For instance, the potassium-mediated addition of diphenylphosphane sulfide to heterocumulenes proceeds smoothly. core.ac.uk The reaction with N,N'-diisopropylcarbodiimide and phenyl isocyanate leads to high conversion rates. core.ac.uk These reactions highlight the capability of potassium-based systems to catalyze the addition of P-H bonds across C=N and C=O double bonds. core.ac.uknih.gov

Research findings indicate that the reaction outcomes are influenced by the steric bulk of the reactants. While diphenylphosphane oxide and sulfide add readily to N,N'-diisopropylcarbodiimide, the more sterically hindered dimesitylphosphane oxide does not react under similar conditions. nih.gov

Table 1: Potassium-Mediated Hydrophosphorylation of Heterocumulenes with Diphenylphosphane Sulfide (Ph₂P(S)H) core.ac.uk
Heterocumulene SubstrateProductReaction Time (h)Conversion (%)
N,N'-Diisopropylcarbodiimide (iPr-N=C=N-iPr)Ph₂P(S)-C(=N-iPr)-N(H)iPr2496
N,N'-Dicyclohexylcarbodiimide (cHex-N=C=N-cHex)Ph₂P(S)-C(=N-cHex)-N(H)cHex24>99 (E/Z mixture)
Phenyl Isocyanate (Ph-N=C=O)Ph₂P(S)-C(=O)-N(H)Ph2>99
Phenyl Isothiocyanate (Ph-N=C=S)Ph₂P(S)-C(=S)-N(H)Ph2>99

Stereoselective Aspects in Hydrophosphorylation Processes

Stereoselectivity is a key consideration in hydrophosphorylation reactions. In the potassium-catalyzed addition of diphenylphosphane sulfide to N,N'-dicyclohexylcarbodiimide, a mixture of E and Z isomers of the product is formed. core.ac.uk This indicates that while the catalysis is effective, control of the stereochemical outcome can be challenging and is dependent on the substrate.

Further studies on the hydrophosphanylation of substituted alkynes catalyzed by related calcium phosphide (B1233454) complexes, such as [(thf)₄Ca(PPh₂)₂], have shown the formation of specific stereoisomers. For example, the reaction with 1-phenyl-1-propyne (B1211112) yields (Z)-1-phenyl-2-diphenylphosphanyl-1-propene, demonstrating high stereoselectivity. sigmaaldrich.com While this involves a calcium catalyst, it underscores the potential for stereocontrol in metal-mediated hydrophosphanylation reactions.

Comparative Catalytic Efficiency with Other Alkali Metal Analogues

The choice of the alkali metal cation significantly impacts the catalytic efficiency of hydrophosphorylation reactions. Investigations have shown that potassium-based catalysts are generally more reactive than their lighter alkali metal counterparts, such as lithium and sodium derivatives. core.ac.ukuni-muenchen.de

This trend was observed in the addition of diphenylphosphane to N,N′-diisopropylcarbodiimide, where potassium derivatives proved more reactive. core.ac.uk More recent kinetic studies on the hydrophosphorylation of alkynes using alkali metal hexamethyldisilazanides as catalysts confirmed that the reaction rate increases with the size of the alkali metal ion (Li < Na < K < Cs). uni-muenchen.de This enhanced reactivity is attributed to the lower surface charge density and greater polarizability of the heavier alkali metal ions, which leads to a more ionic character of the metal-phosphinite bond and facilitates the catalytic cycle. uni-muenchen.de

Role in Asymmetric Catalysis and as Ligand Precursors

This compound is a crucial nucleophile for the synthesis of chiral phosphine (B1218219) ligands, which are paramount in the field of asymmetric catalysis. researchgate.net These ligands coordinate to a metal center, creating a chiral environment that can direct a reaction to selectively produce one enantiomer of a product. sigmaaldrich.com

Synthesis of Chiral N,P-Chelating Ligands

A significant application of this compound is in the synthesis of chiral N,P-chelating ligands. These ligands, which contain both a nitrogen and a phosphorus donor atom, are highly valuable in asymmetric catalysis.

A robust and scalable method for synthesizing chiral 1-isopropylamino-2-(diphenylphosphino)ethanes involves the ring-opening of chiral cyclic sulfamidates with potassium diphenylphosphide (KPPh₂). rsc.org This protocol provides access to gram quantities of these important chiral aminophosphine (B1255530) ligands in high yields. rsc.org The nucleophilic attack of the diphenylphosphanide ion on the cyclic sulfamidate is a key step in this synthetic route.

Application in Enantioselective Transformations (e.g., C-H Amination)

The chiral N,P-ligands synthesized using this compound have been successfully employed in enantioselective transformations. For example, the lithium amides derived from the chiral aminophosphines prepared via the sulfamidate ring-opening have been evaluated as chiral ligands in the asymmetric addition of n-butyllithium to benzaldehyde. rsc.org This reaction yields the chiral alcohol, 1-phenylpentanol, with excellent enantioselectivity, reaching up to 98% enantiomeric excess (ee). rsc.org

Table 2: Asymmetric Addition of n-BuLi to Benzaldehyde Using a Chiral N,P-Ligand Derived from KPPh₂ rsc.org
Chiral LigandYield (%)Enantiomeric Excess (ee, %)Configuration
(R)-N-isopropyl-1-phenyl-2-(diphenylphosphino)ethanamine8598S
(S)-N-isopropyl-1-phenyl-2-(diphenylphosphino)ethanamine8797R

While the direct application of these specific ligands in C-H amination is not extensively documented in the provided context, the development of chiral phosphine ligands is crucial for advancing such reactions. Enantioselective C-H amination is a powerful tool for constructing chiral nitrogen-containing heterocycles. nih.govnih.gov Dual catalytic systems, often involving a chiral metal complex and a phosphine co-catalyst, have been developed for the enantioselective C-H amination of aliphatic azides, achieving high enantioselectivities. nih.govrsc.org The synthesis of novel and effective chiral phosphine ligands, facilitated by reagents like this compound, is fundamental to the progress in this and other areas of asymmetric catalysis.

Facilitation of C-P Bond Formation in Catalytic Cycles

This compound (KPPh₂) serves as a potent nucleophile and a valuable precursor in catalytic systems designed for the formation of carbon-phosphorus (C-P) bonds. Its utility is prominent in both transition metal-catalyzed cross-coupling reactions and in strategies involving direct substrate activation for subsequent phosphination.

Assistance in Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental methods for constructing C-P bonds, providing access to a wide array of functionalized organophosphorus compounds. researchgate.netsioc-journal.cn this compound and its derivatives play a crucial role in these transformations, often acting as the key phosphanating agent.

The general catalytic cycle for these reactions involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov this compound can be involved in the generation of the active phosphanating species required for the transmetalation step. For instance, two-step procedures have been developed that rely on the use of this compound. researchgate.net In such procedures, the phosphanide (B1200255) anion (PPh₂⁻) can be generated and then participate in reactions with a pre-activated substrate-metal complex.

Palladium and nickel are the most common transition metals employed for catalytic C-P bond formation. beilstein-journals.org While many methods utilize phosphines directly, the use of metal phosphides like KPPh₂ offers an alternative route. For example, it has been demonstrated that this compound reacts efficiently with ortho-substituted aryl fluorides to produce the corresponding aryldiphenylphosphines in high yields. researchgate.net This nucleophilic aromatic substitution showcases the utility of KPPh₂ in forming C(sp²)-P bonds.

In some catalytic systems, other potassium-containing phosphorus compounds can serve as precursors to the active phosphanide species. For example, potassium phosphinites have been observed to undergo disproportionation in solution to yield phosphanide (Ar₂P⁻) ions, which can then participate in the catalytic cycle. acs.org The reactivity of these potassium derivatives is often higher than that of their lighter alkali metal counterparts. acs.org

The table below summarizes representative transition metal-catalyzed cross-coupling reactions where diphenylphosphanide species are implicated in C-P bond formation.

Catalyst SystemSubstratePhosphanating SpeciesProductYield (%)Ref
Nickel-basedAryl ChloridesSilylphosphineArylphosphine- researchgate.net
Palladium-basedAryl BromidesTriarylphosphineAryldiphenylphosphineGood researchgate.net
Nickel-basedAryl TriflatesChlorodiphenylphosphine (B86185)TriarylphosphineGood researchgate.net
-o-substituted Aryl FluoridesPotassium Diphenylphosphideo-substituted Aryl Phosphine72-96 researchgate.net

Substrate Activation for Phosphination Strategies

This compound can also facilitate C-P bond formation by activating the substrate directly, preparing it for a subsequent phosphination step. This activation often involves the deprotonation of a substrate or its interaction with an unsaturated system.

In the context of hydrophosphination, a highly atom-economical method for creating C-P bonds, a strong base is often required to generate the nucleophilic phosphide from a P-H bond. rsc.org While KPPh₂ is a pre-formed phosphide, related potassium bases like potassium hexamethyldisilazide (KHMDS) are used to deprotonate diphenylphosphine (B32561) oxide in situ, forming a catalytically active potassium diarylphosphinite. nih.gov This species then adds across an unsaturated bond, such as in an alkyne, in a Pudovik-type reaction to form a new C-P bond. nih.gov

The reactivity in these base-mediated reactions is influenced by the nature of the potassium cation. Earlier studies have shown that potassium derivatives are more reactive than lighter alkali metals in the catalytic addition of diphenylphosphine to carbodiimides. acs.org This enhanced reactivity can be attributed to the properties of the potassium ion, such as its size and Lewis acidity, which can influence the stability and availability of the catalytically active species. acs.org

Furthermore, the direct transformation of white phosphorus (P₄), the primary industrial form of the element, is a key goal for more sustainable chemical processes. womengovtcollegevisakha.ac.in While not a direct application of KPPh₂, the principles of using strong bases and nucleophiles to activate phosphorus are central to this field. The development of methods using reagents like potassium naphthalenide to generate reactive phosphorus anions from P₄ highlights the importance of potent activating agents in modern phosphination strategies. womengovtcollegevisakha.ac.in

Theoretical and Computational Investigations of Potassium Diphenylphosphanide

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of chemical compounds, providing insights into their reactivity and properties. wikipedia.orgscispace.comrsc.org In the case of potassium diphenylphosphanide, DFT calculations offer a detailed understanding of its electronic characteristics, which are fundamental to its behavior in chemical reactions. rsc.org

Analysis of Frontier Molecular Orbitals (FMOs)

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. For this compound, the HOMO is primarily located on the phosphorus atom, indicating that this is the site of highest electron density and the most probable center for nucleophilic attack. The energy of the HOMO is a key indicator of the compound's ability to donate electrons.

DFT studies have been employed to analyze the FMOs of diphenylphosphanide and related species. These calculations support the notion that the diphenylphosphanide anion (Ph₂P⁻) is a potent nucleophile. rsc.org The high energy of its HOMO facilitates electron donation in chemical reactions.

OrbitalDescriptionSignificance in Reactivity
HOMO Highest Occupied Molecular Orbital, primarily located on the phosphorus atom.The high energy of the HOMO makes this compound a strong electron donor and a potent nucleophile.
LUMO Lowest Unoccupied Molecular Orbital, distributed over the phenyl rings.The LUMO can accept electrons from other species, allowing for potential stabilization of reaction intermediates.

Computational Prediction of Charge Distribution and Nucleophilicity

DFT calculations allow for the precise mapping of electron density and the prediction of charge distribution within the this compound molecule. These calculations consistently show a significant negative charge localized on the phosphorus atom of the diphenylphosphanide anion. This charge concentration is a direct indicator of the compound's strong nucleophilic character.

Computational studies comparing the nucleophilicity of diphenylphosphanide with other nucleophiles, such as arylthiolates (PhS⁻), have confirmed that the diphenylphosphanide anion is a superior nucleophile. rsc.org This enhanced nucleophilicity can be attributed to the greater polarizability and higher energy of the HOMO of the phosphorus-centered anion compared to the sulfur-centered anion. Mulliken population analysis, a method used in computational chemistry, further corroborates the high negative charge on the phosphorus atom. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using DFT, provides invaluable insights into the intricate details of reaction mechanisms involving this compound. smu.edumdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction pathway can be constructed. chemguide.co.ukwikipedia.org

Calculation of Energy Profiles and Activation Barriers

DFT calculations have been successfully used to determine the energy profiles and activation barriers for reactions involving this compound. For instance, in photoinduced nucleophilic substitution reactions with iodocubanes, DFT calculations have elucidated the operating SRN1 reaction mechanism. rsc.org These calculations have shown that the coupling of the nucleophile with the radical intermediate is a key step. rsc.org

A study on the reaction of diphenylphosphanide with iodocubanes calculated the Gibbs energy for the coupling of the Ph₂P⁻ nucleophile with the cubyl radical to be -16.6 kcal mol⁻¹, with an activation barrier of 8.7 kcal mol⁻¹. rsc.org This relatively low activation barrier is consistent with the observed reactivity.

Reaction StepGibbs Energy (kcal mol⁻¹)Activation Barrier (kcal mol⁻¹)
Coupling of Ph₂P⁻ with cubyl radical-16.68.7

These computational findings are crucial for understanding the kinetics and feasibility of such reactions. osti.gov

Prediction of Transition State Geometries

Identifying the geometry of the transition state is a critical aspect of understanding a reaction mechanism. chemrxiv.orgmit.edu DFT calculations enable the prediction of these fleeting structures, which are often impossible to observe experimentally. mit.edu For reactions involving this compound, theoretical modeling can predict the geometry of the transition state during the nucleophilic attack, providing a three-dimensional representation of the atoms at the point of highest energy along the reaction coordinate.

Recent advancements in machine learning, often combined with DFT, are making the prediction of transition state geometries faster and more accurate, which is essential for the high-throughput screening of potential reactions. chemrxiv.orgarxiv.org

Inclusion of Solvation Effects in Theoretical Models

The solvent can play a significant role in chemical reactions, and its effects must be considered in accurate theoretical models. mdpi.com For ionic species like this compound, solvation is particularly important. Theoretical models can account for solvation effects through either implicit or explicit methods. nih.govnih.gov

Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient approach. Explicit solvation models involve including a number of solvent molecules in the calculation, providing a more detailed and accurate picture of solute-solvent interactions, such as hydrogen bonding and mutual polarization, although at a higher computational cost. nih.gov

In the context of this compound, which is often used in solvents like tetrahydrofuran (B95107) (THF) rsc.orgresearchgate.net, theoretical models that incorporate the coordinating THF molecules are essential for accurately predicting its reactivity and the structure of its aggregates in solution. researchgate.netacs.org For example, studies on calcium bis(diphenylphosphanides) show that THF ligands are crucial in stabilizing the complex. researchgate.net The choice of solvation model can significantly impact the calculated energy barriers and reaction pathways. mdpi.com

Comparative Computational Studies with Other Alkali Metal Derivatives

Theoretical and computational investigations into this compound (KPPh₂) are greatly enriched by comparative studies that include other alkali metal derivatives, primarily lithium diphenylphosphanide (LiPPh₂) and sodium diphenylphosphanide (NaPPh₂). These studies, often employing Density Functional Theory (DFT), provide crucial insights into how the nature of the alkali metal cation influences the structure, bonding, and reactivity of the diphenylphosphanide anion.

Comparative computational analyses reveal distinct trends in the structural and electronic properties of alkali metal diphenylphosphanides as one moves down Group 1 of the periodic table. While specific comparative data for the diphenylphosphanide series (MPPh₂) is not extensively published, valuable inferences can be drawn from computational studies on simpler alkali metal phosphides (MP). A study on bulk LiP, NaP, and KP demonstrated that as the ionic radius of the alkali metal increases from Li to K, the lattice constant increases, and the bulk modulus decreases. bohrium.com This trend is indicative of weaker interactions between the cation and the phosphide (B1233454) anion with increasing cation size, a principle that is expected to hold for the diphenylphosphanide derivatives as well.

Table 1: Comparative Properties of Bulk Alkali Metal Phosphides (MP)

Property LiP NaP KP
Crystal Structure Monoclinic Orthorhombic Orthorhombic
Band Gap (eV) 1.43 (Indirect) 1.67 (Direct) 1.76 (Direct)
Bulk Modulus (GPa) Decreases from Li to K
Lattice Constant Increases from Li to K

This table is based on data from a computational study on bulk alkali metal phosphides and is intended to illustrate trends applicable to alkali metal diphenylphosphanides. bohrium.com

The nature of the metal-phosphorus bond in these compounds is a key focus of theoretical investigations. Quantum Theory of Atoms in Molecules (QTAIM) calculations performed on a mixed lithium-potassium diphenylphosphide complex, [(TMEDA)Li(μ-PPh₂)₂K(TMEDA)(THF)], have shown that the interactions between the alkali metal cations and the phosphorus center are consistent with closed-shell, ionic interactions. rsc.org This supports the general view of these compounds as being predominantly ionic in character, with the negative charge localized on the phosphorus atom of the diphenylphosphanide anion.

Further computational evidence for the influence of the alkali metal cation comes from the analysis of spectroscopic properties. For instance, DFT calculations of the ³¹P NMR chemical shifts show a clear trend. The calculated ³¹P signal for the heterobimetallic Li-K complex is found to be intermediate between the values calculated for the homometallic lithium and this compound complexes. rsc.org This demonstrates a direct electronic effect of the cation on the phosphorus nucleus.

Computational studies also shed light on the relative reactivity of these alkali metal derivatives. While direct comparative kinetic studies on the diphenylphosphanides are scarce, related systems offer valuable insights. The reactivity trend observed in Lochmann-Schlosser superbases (nBuLi < nBuLi·KOtBu < nBuK) suggests that the potassium derivatives are generally more reactive than their lithium counterparts. rsc.org This enhanced reactivity is often attributed to the greater ionic character of the K-C bond (and by extension, the K-P bond) and the lower degree of aggregation of potassium species in solution.

In the context of catalytic applications, such as hydrophosphination reactions, the choice of the alkali metal is critical. DFT calculations have been employed to support experimental findings that show a correlation between the catalytic efficiency and the aggregation state of sodium diphenylphosphanide (NaPPh₂) catalysts, which is influenced by the donor solvent used. rsc.org These findings underscore the importance of considering the entire alkali metal-ligand-solvent system in computational models to accurately predict and understand the behavior of these derivatives.

Functionalization Strategies and Advanced Ligand Design Incorporating Diphenylphosphanide Moieties

Integration into Polyphosphorus Ligand Systems

The diphenylphosphanide anion is a key tool for building more complex polyphosphorus ligands. By reacting KPPh₂ with suitable electrophilic sites on existing phosphorus-containing molecules, researchers can generate multifunctional ligands that feature both a polyphosphorus core and a terminal diphenylphosphine (B32561) unit, combining the coordination properties of both moieties.

The pentaphosphaferrocene complex, [Cp*Fe(η⁵-P₅)], which features a cyclo-P₅ ligand, represents a versatile platform for creating complex polyphosphorus architectures. Direct functionalization of the P₅ ring allows for the controlled introduction of new functionalities.

Recent studies have demonstrated the reaction of bromo-functionalized pentaphosphaferrocene derivatives with potassium diphenylphosphanide. In a notable example, a bromo-alkane substituted complex was treated with KPPh₂, leading to a selective salt metathesis reaction. The diphenylphosphanide anion displaces the bromide, forming a new phosphorus-phosphorus bond and attaching a terminal −PPh₂ group to the cyclo-P₅ ligand system. The successful synthesis of the desired product was confirmed by ³¹P{¹H} NMR spectroscopy, which revealed a characteristic AMM'XX' spin system for the functionalized P₅ ring and an additional singlet corresponding to the new terminal phosphine (B1218219) unit. This method provides a pathway to ligands that combine the planar chirality of the substituted P₅ ring with the well-established coordination chemistry of the appended triphenylphosphine-like moiety.

Similarly, the heterobimetallic triple-decker complex [(Cp*Fe)(Cp'''Co)(μ,η⁵:η⁴-P₅)] reacts with phosphorus-centered nucleophiles like KPPh₂ to create extended polyphosphorus ligands. This reaction yields complexes containing a P₅-PPh₂ unit, where the diphenylphosphanide has added to the P₅ core, forming a P₆ chain with an exocyclic {PPh₂} group. These represent the first structurally characterized compounds featuring a P₅-PR₂ unit derived from a cyclo-P₅ ligand.

Table 1: Spectroscopic Data for a PPh₂-Functionalized Cyclo-P₅ Complex

ParameterValue/Description
Technique ³¹P{¹H} NMR Spectroscopy
Observed Spin System AMM'XX'
Terminal PPh₂ Signal Singlet at δ = -17.9 ppm
Yield 75%

The nucleophilicity of this compound makes it an ideal reagent for synthesizing phosphines that contain additional functional groups. By reacting KPPh₂ with substrates bearing both a suitable leaving group (e.g., a halide) and another desired functionality, multifunctional phosphines can be prepared in a straightforward manner.

An example of this strategy is the synthesis of phosphine-functionalized cyclopentadienyl (B1206354) ligands. These ligands are valuable in organometallic chemistry as they can coordinate to a metal center through both the cyclopentadienyl ring and the phosphine group, often leading to enhanced catalytic activity and stability. The synthesis can be achieved by reacting a halo-substituted cyclopentadiene (B3395910) derivative with KPPh₂. For instance, the reaction of KPPh₂ with a chloromethyl-substituted tetramethylcyclopentadiene derivative yields a (diphenylphosphino)methyl-functionalized ligand, (η⁵:η¹-C₅Me₄CH₂PPh₂). This product is a classic example of a multifunctional phosphine, capable of acting as a hybrid ligand in various transition metal complexes.

Preparation of Sterically Encumbered Phosphane Derivatives

This compound is also instrumental in the synthesis of sterically bulky phosphine ligands and their derivatives. These large ligands are crucial in coordination chemistry and catalysis for stabilizing reactive metal centers, promoting specific reaction pathways, and controlling the selectivity of catalytic transformations.

The compound 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) is a foundational bidentate phosphine ligand in coordination chemistry. Its synthesis is a classic application of alkali metal phosphide (B1233454) chemistry. The process involves the nucleophilic substitution of a dihaloalkane with a diphenylphosphanide salt. While sodium diphenylphosphanide (NaPPh₂) is frequently cited, this compound (KPPh₂) can be used analogously.

The reaction proceeds by treating 1,2-dichloroethane (B1671644) with two equivalents of KPPh₂. The phosphanide (B1200255) anion acts as a potent nucleophile, displacing the chloride ions in a double substitution reaction to form the P-C bonds, yielding dppe and potassium chloride as a byproduct.

2 KPPh₂ + ClCH₂CH₂Cl → Ph₂PCH₂CH₂PPh₂ + 2 KCl

The resulting dppe ligand can then be converted to its corresponding bulky bis(phosphine oxide), Ethane-1,2-diylbis(diphenylphosphine oxide) or dppeO₂, through oxidation. Treatment of dppe with common oxidizing agents such as hydrogen peroxide (H₂O₂) results in the oxidation of both phosphorus(III) centers to phosphorus(V), yielding the sterically encumbered bis(phosphine oxide). This derivative is important in its own right as a ligand and as a building block in materials science, particularly for its ability to form stable hydrogen-bonded networks.

Table 2: Reaction Parameters for the Synthesis of dppe and its Oxide

StepReactantsProductKey Condition
1. Ligand Synthesis KPPh₂, 1,2-Dichloroethane1,2-Bis(diphenylphosphino)ethane (dppe)Nucleophilic Substitution
2. Oxidation dppe, Hydrogen Peroxide (H₂O₂)Ethane-1,2-diylbis(diphenylphosphine oxide)Oxidation

Applications in Supramolecular Chemistry and Materials Science

Ligands prepared using this compound are crucial components in the construction of larger, ordered structures such as coordination polymers. The ability of phosphine ligands to bridge multiple metal centers allows for the formation of extended one-, two-, or three-dimensional networks.

Coordination polymers are crystalline materials formed from metal ions linked together by organic bridging ligands. The geometry and connectivity of these networks are dictated by the coordination preferences of the metal and the structure of the ligand. Bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (dppe), whose synthesis relies on reagents like KPPh₂, are excellent candidates for constructing such polymers.

While dppe often acts as a chelating ligand to a single metal center, it can also function as a bridging ligand (μ₂-dppe), linking two different metal centers. This bridging behavior is the basis for forming one-dimensional coordination polymers. For example, the reaction of dppe with cadmium(II) chloride has been shown to produce a one-dimensional coordination polymer with the formula [CdCl₂(dppe)]ₙ. researchgate.net

In the solid-state structure of this material, determined by single-crystal X-ray diffraction, each tetrahedral cadmium center is coordinated to two chloride ions and two phosphorus atoms from two different dppe ligands. researchgate.net Each dppe ligand, in turn, bridges two cadmium centers, creating an infinite zig-zag chain. researchgate.net This demonstrates how a fundamental ligand synthesized using diphenylphosphanide chemistry can be directly applied in the rational design of polymeric materials with specific topologies. researchgate.net

Table 3: Structural Features of a dppe-Based Coordination Polymer

FeatureDescriptionReference
Compound catena-poly{[μ₂-1,2-bis(diphenylphosphino)ethane]dichloridocadmium(II)} researchgate.net
Structure Type One-Dimensional (1D) Coordination Polymer researchgate.net
Ligand Role μ₂-bridging researchgate.net
Metal Center Cadmium(II) researchgate.net
Coordination Geometry Tetrahedral researchgate.net
Topology Zig-zag chain researchgate.net

Role as Precursors for Inorganic Materials (e.g., AlP Formation)

This compound (KPPh2) serves as a potent nucleophilic phosphanide reagent, positioning it as a viable precursor for the synthesis of various inorganic materials, including binary phosphide compounds. A significant, albeit not yet extensively documented, application lies in its potential role in the formation of aluminum phosphide (AlP), a notable III-V semiconductor. The synthesis strategy revolves around a salt metathesis reaction, a common and versatile route in inorganic chemistry.

In a proposed synthetic pathway, this compound would react with a suitable aluminum precursor, most commonly an aluminum halide such as aluminum chloride (AlCl3). The driving force for this reaction is the formation of a thermodynamically stable salt, potassium chloride (KCl), and the desired aluminum phosphide.

Proposed Reaction:

3 KPPh2 + AlCl3 → AlP + 3 KCl + 3 Ph2 (byproducts)

This reaction is conceptually similar to the well-established synthesis of other inorganic compounds where an alkali metal salt of a desired anion reacts with a metal halide. For instance, the reaction between potassium phosphate (B84403) (K3PO4) and aluminum chloride (AlCl3) readily yields aluminum phosphate (AlPO4) and potassium chloride. While a direct parallel in reactivity between a phosphate and a phosphanide should be drawn with caution due to differences in charge, size, and nucleophilicity, the underlying principle of salt elimination remains a strong precedent.

Research Findings and Mechanistic Considerations

While specific research detailing the use of this compound for AlP synthesis is not abundant in publicly accessible literature, the fundamental principles of its reactivity are well-understood. Alkali metal diphenylphosphides are widely used to introduce the diphenylphosphanide moiety onto a metal center. When reacting with metal halides, the diphenylphosphanide anion displaces the halide anion.

The formation of aluminum phosphide from this reaction would likely proceed through an intermediate aluminum-phosphanide complex. The initial reaction would involve the substitution of chloride ions on the aluminum center by the diphenylphosphanide groups. Subsequent thermal decomposition or rearrangement of this intermediate would then lead to the formation of the stable aluminum phosphide lattice and the elimination of phenyl-containing byproducts.

The table below outlines the hypothetical steps and key parameters for such a synthesis.

StepDescriptionReactantsProductsKey Parameters
1 Salt MetathesisThis compound (KPPh2), Aluminum Chloride (AlCl3)Intermediate Aluminum-Phosphanide Complex, Potassium Chloride (KCl)Solvent (e.g., THF, Toluene), Reaction Temperature (low to ambient)
2 Thermal Decomposition / RearrangementIntermediate Aluminum-Phosphanide ComplexAluminum Phosphide (AlP), Phenyl-containing byproductsElevated Temperature, Inert Atmosphere

The properties of the resulting aluminum phosphide, such as crystallinity and particle size, would be highly dependent on the reaction conditions, including the solvent, reaction temperature, and the rate of addition of the reagents. The use of a well-defined molecular precursor like this compound could offer advantages in terms of stoichiometry control and potentially lower reaction temperatures compared to the direct combination of the elements.

Further research is required to fully explore and optimize this synthetic route, including the characterization of reaction intermediates and the investigation of the influence of reaction parameters on the final product's properties. Nevertheless, the established reactivity of this compound makes it a promising candidate as a precursor for the controlled synthesis of aluminum phosphide and potentially other related inorganic materials.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways for Potassium Diphenylphosphanide

The classical synthesis of this compound involves the reaction of triphenylphosphine (B44618) with potassium metal or the deprotonation of diphenylphosphine (B32561). rsc.orgwikipedia.org These methods, while effective, have prompted researchers to explore more efficient, safer, and scalable synthetic routes.

Emerging research focuses on novel methodologies that offer improved control and accessibility. One such avenue is the exploration of electrochemical synthesis . An electrochemical approach has been reported for the preparation of magnesium chloride diphenylphosphanide, which involves a two-step, one-pot procedure where chlorodiphenylphosphine (B86185) is electrochemically reduced in the presence of a sacrificial magnesium anode. researchgate.net This strategy could potentially be adapted for the synthesis of this compound, offering a milder and more controlled alternative to using highly reactive potassium metal.

Another promising direction is the investigation of alternative precursors and reaction media. The cleavage of P-C bonds in tertiary phosphines using potassium metal is a known method, rsc.org and further research into the selective cleavage of different organophosphines could yield more efficient pathways. Additionally, the use of alternative potassium sources and activating agents is being explored to circumvent the use of elemental potassium.

Synthetic MethodPrecursorsKey Features
Classical Reduction Triphenylphosphine, Potassium MetalWell-established, uses highly reactive metal. rsc.org
Deprotonation Diphenylphosphine, Potassium HydrideCommon laboratory-scale method. acs.org
Electrochemical Chlorodiphenylphosphine, Sacrificial AnodePotentially milder and more controlled. researchgate.net
P-C Bond Cleavage Tertiary Phosphines, Potassium MetalAlternative to triphenylphosphine. rsc.org

Future research will likely focus on developing catalytic methods for the synthesis of this compound, which would represent a significant advancement in terms of efficiency and sustainability.

Discovery of Unprecedented Reactivity Patterns

While the nucleophilic character of this compound is well-documented in its reactions with alkyl halides and other electrophiles, wikipedia.orgmsu.edu recent research has begun to uncover more complex and unprecedented reactivity patterns.

A significant breakthrough has been the identification of diphenylphosphanide anions as potent super-electron-donors (SEDs) . nih.gov This reactivity allows them to initiate radical reactions through single-electron transfer (SET) processes. In one study, lithium diphenylphosphanide was shown to react with 2-iodophenyl allenyl ethers to generate 3-functionalized benzofurans via a radical cyclization mechanism. nih.gov This discovery opens up new avenues for the application of this compound in radical chemistry, a field where it has been traditionally underutilized.

Furthermore, the reactivity of this compound is being explored in the functionalization of complex molecular architectures. For instance, it has been used in the nucleophilic substitution of iodocubanes, demonstrating its ability to react with strained cage compounds. nih.gov It has also been employed in the synthesis of chiral N,P-chelating ligands, which are valuable in asymmetric catalysis. nih.govnsf.gov

Reactivity PatternSubstrate ExampleProduct Type
Nucleophilic Substitution Alkyl Halides wikipedia.orgTertiary Phosphines
Nucleophilic Substitution Iodocubanes nih.govDiphenylphosphoryl-cubanes
Super-Electron-Donor 2-Iodophenyl allenyl ethers nih.gov3-Functionalized Benzofurans
Ring-opening Chiral Sulfamidates nih.govnsf.govβ-Functionalized Amines

The future of this field lies in further exploring the dual nucleophilic and electron-donating properties of this compound to develop novel synthetic transformations.

Development of Next-Generation Catalytic Systems

This compound is a crucial building block for the synthesis of phosphine (B1218219) ligands, which are central to homogeneous catalysis. The development of next-generation catalytic systems is intrinsically linked to the ability to design and synthesize novel phosphine ligands with tailored electronic and steric properties.

Research is currently focused on using this compound to create sophisticated ligand architectures. This includes the synthesis of chiral N,P-chelating ligands for enantioselective catalysis. nih.govnsf.gov By reacting this compound with appropriate chiral precursors, ligands can be generated that create a specific chiral environment around a metal center, enabling highly selective asymmetric transformations.

Moreover, the role of potassium itself as a promoter in catalytic reactions is gaining attention. rsc.orgmdpi.com In some systems, potassium ions can play a crucial role in the catalytic cycle, for example, by stabilizing intermediates or activating substrates. acs.org This has led to the exploration of potassium-based catalysts for reactions such as hydrophosphorylation, where they have shown enhanced reactivity compared to their lighter alkali metal counterparts. acs.orgacs.org

Future efforts will be directed towards the development of catalytic systems where the phosphide (B1233454) ligand and the potassium counter-ion work in synergy to achieve unprecedented catalytic activity and selectivity. This includes the design of bifunctional catalysts and the exploration of cooperative catalytic cycles.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound is essential for the rational design of new synthetic methods and catalysts. Advanced spectroscopic and computational techniques are proving to be invaluable in this endeavor.

Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating complex reaction pathways. nih.govnih.gov For example, DFT studies have been used to support the proposed SRN1 mechanism in the reaction of diphenylphosphanide with iodocubanes and to model the energetics of radical generation in SET processes. nih.govnih.gov These computational models provide detailed insights into transition states and intermediates that are often difficult to observe experimentally.

In conjunction with computational studies, advanced spectroscopic techniques are being employed to probe reaction mechanisms. Cyclic voltammetry (CV) has been used to measure the oxidation potential of the diphenylphosphanide anion, providing quantitative evidence for its ability to act as a super-electron-donor. nih.gov In-situ spectroscopic monitoring of reactions can also provide crucial information about the species present in solution and their transformations over time.

TechniqueApplicationFinding
DFT Calculations Mechanistic study of reaction with iodocubanes nih.govSupported an SRN1 reaction mechanism.
DFT Calculations Study of radical generation/coupling processes nih.govElucidated the feasibility of SET from diphenylphosphanide.
Cyclic Voltammetry Measurement of oxidation potentials nih.govConfirmed the super-electron-donor nature of diphenylphosphanide.

The future in this area will involve the synergistic application of state-of-the-art spectroscopic methods and increasingly sophisticated computational models to unravel the intricate details of diphenylphosphanide reactivity.

Design of Novel Functional Materials Based on Diphenylphosphanide Chemistry

The unique reactivity of this compound makes it an attractive reagent for the synthesis of novel functional materials with tailored properties. Research in this area is expanding, with a focus on creating materials for applications in electronics, optics, and catalysis.

One promising area is the synthesis of phosphorus-containing polymers and composites . Porous organic polymers containing phosphine groups can be synthesized and subsequently metalated to create single-atom catalysts or used as scaffolds for the growth of metal phosphide nanoparticles. researchgate.net These materials have shown promise as electrocatalysts for the hydrogen evolution reaction (HER). researchgate.net

Furthermore, this compound is used to introduce the diphenylphosphino group into organic molecules, which can then serve as building blocks for larger functional systems. For example, 1,5-naphthyridine (B1222797) derivatives functionalized with diphenylphosphoryl groups have been used to create luminescent tridentate europium(III) complexes . mdpi.comsemanticscholar.orgnih.gov These types of materials are of interest for applications in organic light-emitting diodes (OLEDs) and sensors.

The development of functional materials from cellulose (B213188) phosphide is another emerging area, with potential applications in flame retardant materials. mdpi.com The introduction of phosphorus into the cellulose backbone can significantly enhance its thermal stability and char formation.

Future research will likely focus on the design of more complex and hierarchical materials based on diphenylphosphanide chemistry, with a view to creating multifunctional materials that combine, for example, catalytic activity with specific electronic or optical properties.

Q & A

Q. What are the standard synthetic protocols for preparing potassium diphenylphosphanide (KPPh₂) and verifying its purity in organometallic reactions?

  • Methodological Answer : KPPh₂ is synthesized by reacting diphenylphosphine (PPh₂H) with potassium hydride (KH) in tetrahydrofuran (THF) under an inert argon atmosphere. Post-reaction, the mixture is filtered to remove excess KH, and the product is crystallized from n-pentane at room temperature under reduced pressure, yielding ~75% pure KPPh₂. Purity is confirmed via ¹H-decoupled ³¹P NMR spectroscopy, where a singlet at δ = −17.9 ppm corresponds to the terminal phosphine unit. Elemental analysis further validates stoichiometry .

Q. Example Data :

ParameterDetails
ReactantsPPh₂H, KH
SolventTHF (argon-purged)
Crystallizationn-pentane, RT, reduced pressure
³¹P NMR Shiftδ = −17.9 ppm (singlet)
Yield75%

Q. How is KPPh₂ employed as a nucleophile in the functionalization of polyphosphorus ligand complexes?

  • Methodological Answer : KPPh₂ acts as a nucleophile in substitution reactions with electrophilic substrates like bromo-alkanes. For example, reacting KPPh₂ with [Cp*Fe(η⁵-P₅)Br] (complex 2a) in THF produces a phosphorus-functionalized complex (e.g., complex 5). Reaction progress is monitored via ³¹P{¹H} NMR, which reveals an AMM’XX’ spin system (indicative of P–P bonding) and a singlet confirming the terminal phosphine group. Kinetic control (e.g., low temperature) minimizes side reactions .

Q. What spectroscopic techniques are critical for characterizing reaction products involving KPPh₂?

  • Methodological Answer : ³¹P{¹H} NMR is the primary tool for characterizing KPPh₂-derived products. For instance, in the synthesis of complex 5, the ³¹P NMR spectrum resolves an AMM’XX’ spin system (δ = 50–100 ppm for P–P bonds) and a singlet (δ = −17.9 ppm) for the terminal phosphine. X-ray crystallography complements NMR by confirming molecular geometry. Mass spectrometry (ESI-MS) further validates molecular weight .

Advanced Research Questions

Q. How does the choice of phosphanide counterion (e.g., K⁺ vs. Li⁺) influence reaction kinetics and product distribution?

  • Methodological Answer : Counterion size and Lewis acidity significantly affect reactivity. For example, substituting KPPh₂ with LiPCy₂ (lithium dicyclohexylphosphanide) in analogous reactions alters reaction rates due to differences in ion pairing and solubility. Kinetic studies via in situ NMR or stopped-flow techniques can quantify these effects. Computational studies (DFT) may model ion dissociation energies to predict reactivity trends .

Q. What strategies resolve contradictions in ³¹P NMR data when unexpected signals arise during KPPh₂-mediated reactions?

  • Methodological Answer : Contradictions (e.g., unassigned peaks) require:
  • Spin system simulation : Software like MestReNova models AMM’XX’ systems to deconvolute overlapping signals.
  • Isotopic labeling : ¹⁵N or ¹³C labeling simplifies complex splitting patterns.
  • Cross-validation : Correlate NMR data with X-ray structures or IR spectroscopy to confirm bonding environments.
  • Error analysis : Quantify signal-to-noise ratios and shimming artifacts to exclude instrumental errors .

Q. How can computational chemistry methods complement experimental data in predicting KPPh₂’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations model KPPh₂’s nucleophilic behavior by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and transition states. For example, simulating the reaction of KPPh₂ with [Cp*Fe(η⁵-P₅)Br] predicts activation barriers and regioselectivity. Experimental validation involves comparing computed NMR chemical shifts (GIAO method) with observed data. Hybrid QM/MM methods are used for larger systems .

Data Contradiction and Literature Review

Q. How should researchers address discrepancies in reported yields or by-products across studies using KPPh₂?

  • Methodological Answer :
  • Systematic review : Use databases like SciFinder to collate all reported reactions involving KPPh₂. Tabulate variables (solvent, temperature, stoichiometry) to identify trends.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to assess the impact of reaction conditions on yield.
  • Reproducibility tests : Replicate key studies under controlled conditions to isolate confounding factors (e.g., moisture sensitivity) .

Experimental Design Frameworks

Q. What frameworks (e.g., FINER criteria) guide hypothesis-driven research on KPPh₂’s novel applications?

  • Methodological Answer : The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure rigorous experimental design. For example:
  • Feasibility : Assess KPPh₂’s air sensitivity and compatibility with high-throughput screening.
  • Novelty : Explore understudied reactions, such as KPPh₂-mediated C–P bond formation.
  • Ethical : Follow OSHA guidelines for handling reactive phosphanides.
  • Relevance : Align with broader goals like sustainable catalysis or phosphorus-based materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.